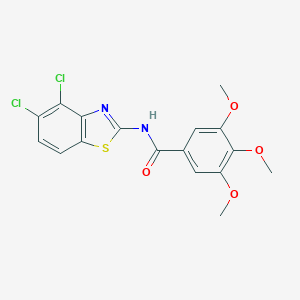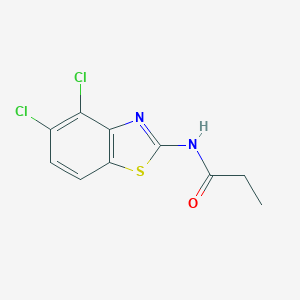![molecular formula C25H23N3O4 B251327 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. In
科学的研究の応用
BRL-15572 has been studied for its potential therapeutic applications in several areas, including drug addiction, Parkinson's disease, and schizophrenia. In addiction research, BRL-15572 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In Parkinson's disease research, BRL-15572 has been shown to improve motor function in animal models of the disease. In schizophrenia research, BRL-15572 has been shown to improve cognitive function in animal models of the disease.
作用機序
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction. By blocking the dopamine D3 receptor, BRL-15572 reduces the reinforcing effects of drugs of abuse and may also improve motor function in Parkinson's disease.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. BRL-15572 has also been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and addiction.
実験室実験の利点と制限
One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using BRL-15572 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on BRL-15572. One area of interest is the potential therapeutic applications of BRL-15572 in addiction and other neuropsychiatric disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in research and potential clinical applications. Additionally, further studies are needed to understand the long-term effects of BRL-15572 on dopamine signaling and other physiological processes.
合成法
The synthesis of BRL-15572 involves several steps, starting with the reaction of 2-nitroaniline with benzaldehyde to form 2-(4-nitrophenyl)benzaldehyde. This compound is then reduced to 2-(4-aminophenyl)benzaldehyde, which undergoes a condensation reaction with 1,3-benzodioxole-5-carboxylic acid to form BRL-15572. The final product is purified through recrystallization.
特性
分子式 |
C25H23N3O4 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c29-24(19-10-11-22-23(16-19)32-17-31-22)26-20-8-4-5-9-21(20)27-12-14-28(15-13-27)25(30)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,26,29) |
InChIキー |
TXMIDZVCRJIOFD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5 |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)
![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)
